Propyl(pyridin-3-ylmethyl)amine hydrochloride
CAS No.: 117122-72-2
Cat. No.: VC8458222
Molecular Formula: C9H15ClN2
Molecular Weight: 186.68 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 117122-72-2 | 
|---|---|
| Molecular Formula | C9H15ClN2 | 
| Molecular Weight | 186.68 g/mol | 
| IUPAC Name | N-(pyridin-3-ylmethyl)propan-1-amine;hydrochloride | 
| Standard InChI | InChI=1S/C9H14N2.ClH/c1-2-5-10-7-9-4-3-6-11-8-9;/h3-4,6,8,10H,2,5,7H2,1H3;1H | 
| Standard InChI Key | IVUPWDHHKUMXSG-UHFFFAOYSA-N | 
| SMILES | CCCNCC1=CN=CC=C1.Cl | 
| Canonical SMILES | CCCNCC1=CN=CC=C1.Cl | 
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Propyl(pyridin-3-ylmethyl)amine hydrochloride (CAS# 1240566-83-9) is systematically named as N-[(pyridin-3-yl)methyl]propan-1-amine hydrochloride. Its molecular formula is C₉H₁₅ClN₂, with a molecular weight of 186.68 g/mol (calculated from atomic masses). The dihydrochloride variant (C₉H₁₆Cl₂N₂) has a molecular weight of 223.14 g/mol .
Table 1: Key Molecular Descriptors
| Property | Value | 
|---|---|
| CAS Registry Number | 1240566-83-9 | 
| Molecular Formula | C₉H₁₅ClN₂ | 
| Molecular Weight | 186.68 g/mol | 
| IUPAC Name | N-[(pyridin-3-yl)methyl]propan-1-amine hydrochloride | 
| Synonyms | Propyl(3-pyridylmethyl)amine HCl | 
The hydrochloride salt enhances solubility in polar solvents, making it advantageous for pharmaceutical formulations .
Synthesis and Optimization Strategies
Primary Synthetic Routes
The compound is typically synthesized via reductive amination or nucleophilic substitution:
Reductive Amination
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Reactants: Pyridine-3-carbaldehyde and propylamine.
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Conditions: Catalytic hydrogenation (H₂/Pd-C) or sodium cyanoborohydride in methanol at 25°C.
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Salt Formation: Treatment with HCl in ethanol yields the hydrochloride .
 
Alkylation of Propylamine
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Reactants: 3-(Chloromethyl)pyridine hydrochloride and propylamine.
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Conditions: Stirring in acetonitrile at 60°C for 12 hours.
 
Physicochemical Properties
Solubility and Stability
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Solubility: Freely soluble in water (>100 mg/mL at 25°C), methanol, and DMSO; sparingly soluble in chloroform .
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Stability: Stable under ambient conditions but hygroscopic. Storage at −20°C under nitrogen is recommended for long-term preservation.
 
Spectroscopic Data
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¹H NMR (D₂O, 400 MHz): δ 8.71 (s, 1H, pyridine-H2), 8.45 (d, 1H, pyridine-H6), 7.89 (d, 1H, pyridine-H4), 4.32 (s, 2H, CH₂N), 2.71 (t, 2H, NCH₂), 1.56 (m, 2H, CH₂), 0.93 (t, 3H, CH₃).
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IR (KBr): 2500–3000 cm⁻¹ (N⁺H stretch), 1630 cm⁻¹ (C=N pyridine) .
 
Biological and Pharmacological Relevance
Antimycobacterial Activity
In analogues of pyrazolo[1,5-a]pyrimidines, pyridin-3-ylmethylamine derivatives exhibit potent inhibition of Mycobacterium tuberculosis (MIC₉₀ = 0.2–1.5 µg/mL) . While direct data on Propyl(pyridin-3-ylmethyl)amine hydrochloride is limited, structural similarities suggest potential utility as:
Materials Science Applications
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Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) in catalytic systems.
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Polymer Modification: Incorporated into methacrylamide copolymers for stimuli-responsive hydrogels .
 
Industrial and Research Applications
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